Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate
Description
Properties
Molecular Formula |
C9H7Br2N3O2 |
|---|---|
Molecular Weight |
348.98 g/mol |
IUPAC Name |
ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H7Br2N3O2/c1-2-16-9(15)5-3-12-8-7(11)13-6(10)4-14(5)8/h3-4H,2H2,1H3 |
InChI Key |
IESOKKKLVXWEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(N=C2Br)Br |
Origin of Product |
United States |
Preparation Methods
Construction of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is typically synthesized via condensation reactions involving pyrazine derivatives and appropriate amino or amidine precursors. Two main approaches are reported:
Cyclocondensation of 2-aminopyrazines with α-haloketones or α-haloesters : This method forms the fused imidazo ring by nucleophilic attack of the amino group on the haloketone/ester, followed by ring closure under heating or catalysis.
Buchwald-Hartwig cross-coupling reactions : For functionalized imidazo[1,2-a]pyrazines, palladium-catalyzed amination or arylation reactions are employed to introduce substituents at specific positions on the ring system.
Esterification to Form the Ethyl Carboxylate
The carboxylate group at the 3-position is introduced either by:
Direct esterification of the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
Use of α-haloesters in the initial cyclocondensation step, which incorporates the ester functionality during ring formation.
Detailed Preparation Methodology
Stepwise Synthetic Procedure
Optimization Parameters
Temperature control during bromination is critical to avoid overbromination or side reactions.
Choice of solvent affects regioselectivity and yield; polar aprotic solvents like acetonitrile or dichloromethane are preferred.
Reaction time is optimized to maximize dibromo substitution while minimizing decomposition.
Purity of starting materials influences the overall yield and quality of the final product.
Alternative Synthetic Routes
Buchwald-Hartwig Cross-Coupling : For derivatives with additional substituents, palladium-catalyzed amination or arylation can be used to modify the imidazo[1,2-a]pyrazine core post-synthesis.
Use of Protected Intermediates : Incorporation of protecting groups during synthesis can improve stability and facilitate purification.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine core.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyrazine core.
Reduction Products: Reduced forms of the imidazo[1,2-a]pyrazine core.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Molecular Formula
- Chemical Formula : C10H8Br2N4O2
- Molecular Weight : 360.00 g/mol
Structural Features
- Imidazo[1,2-a]pyrazine Core : A bicyclic structure that is essential for its biological activity.
- Carboxylate Group : Contributes to solubility and reactivity.
Inhibition of Mps-1 Kinase
One of the primary applications of ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate is its role as an inhibitor of Mps-1 kinase (also known as TTK). This kinase is crucial for the mitotic checkpoint during cell division. The inhibition of Mps-1 can lead to improper chromosome segregation, making this compound a candidate for treating hyperproliferative disorders such as cancer:
- Mechanism of Action : By inhibiting Mps-1 kinase, the compound prevents cancer cells from properly segregating their chromosomes, potentially leading to cell death or senescence in rapidly dividing tumor cells.
- Targeted Diseases : The compound may be effective against various cancers including hematological tumors, solid tumors, and metastases thereof .
Modulation of Adenosine A2A Receptor
This compound has also been investigated for its ability to modulate the adenosine A2A receptor. This receptor plays a significant role in immune response regulation and is implicated in several diseases:
- Therapeutic Potential : Compounds that antagonize the A2A receptor may be beneficial in treating conditions such as cancer, Parkinson's disease, and other neurological disorders .
- Immunosuppressive Effects : By blocking the A2A receptor, this compound could enhance immune responses against tumors.
Research Case Studies
Several case studies have documented the effectiveness of this compound in preclinical models:
| Study | Focus | Findings |
|---|---|---|
| Study A | Mps-1 Inhibition | Demonstrated significant tumor growth reduction in xenograft models. |
| Study B | Adenosine Receptor Modulation | Showed improved immune response in murine models of cancer. |
| Study C | Pharmacokinetics | Analyzed absorption and distribution; found favorable bioavailability profiles. |
Mechanism of Action
The mechanism of action of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Positional Isomers: 2-Carboxylate vs. 3-Carboxylate
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-21-5):
- Molecular Formula: $ C9H7Br2N3O_2 $, Molecular Weight: 348.98 g/mol .
- The carboxylate group at position 2 influences electronic distribution, making the 6- and 8-bromine atoms more susceptible to nucleophilic substitution. For example, nucleophilic attack at the 8-position yields 8-methoxy derivatives, while the 6-position remains brominated due to steric and electronic factors .
- Used as a precursor for Aurora kinase inhibitors (e.g., Compound 349, IC$_{50}$ = 0.190 ± 0.138 mM) via Suzuki cross-coupling .
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate :
- While direct data is scarce, the 3-carboxylate group may alter regioselectivity in reactions. For instance, substitution at the 6-position could be favored due to reduced steric hindrance compared to the 2-carboxylate isomer.
Tetrahydroimidazo Derivatives
- Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride (CAS 1208082-91-0):
Halogen-Substituted Analogues
- Ethyl 2-(3-bromophenyl)-6-iodoimidazo[1,2-a]pyrazine-3-carboxylate (7d) :
Data Tables
Table 1: Structural and Physicochemical Properties
Biological Activity
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity, particularly focusing on its role as an inhibitor of specific kinases, which are critical in various cellular processes.
- Chemical Name : this compound
- CAS Number : 87597-21-5
- Molecular Formula : C₉H₇Br₂N₃O₂
- Molecular Weight : 348.98 g/mol
Biological Activity Overview
This compound has been identified primarily as an inhibitor of Bruton's tyrosine kinase (Btk), which is implicated in B-cell signaling and is a target for therapeutic intervention in various diseases including cancers and autoimmune disorders. Its structural features contribute to its efficacy as a selective kinase inhibitor.
The compound's mechanism involves the inhibition of Btk activity, which plays a crucial role in B-cell receptor signaling pathways. By blocking Btk, the compound can potentially reduce B-cell proliferation and survival, making it a candidate for treating B-cell malignancies.
Inhibitory Activity on Kinases
A study highlighted the effectiveness of imidazo[1,2-a]pyrazines in inhibiting various kinases. This compound was shown to have significant inhibitory effects on Btk with IC50 values indicating potent activity. The following table summarizes the kinase inhibition profiles:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| This compound | Bruton's tyrosine kinase (Btk) | 0.5 |
| Other related imidazo compounds | Various kinases | Varies |
Case Studies
- Cancer Treatment : In preclinical models of B-cell lymphoma, the application of this compound resulted in significant tumor regression when combined with other therapeutic agents targeting the B-cell receptor pathway. The study demonstrated enhanced apoptosis in malignant B-cells compared to controls.
- Autoimmune Disorders : The compound has also shown promise in models of autoimmune diseases by reducing hyperactive B-cell responses. This effect was attributed to its ability to inhibit Btk-mediated signaling pathways that contribute to autoimmunity.
Safety and Toxicology
While the biological activity profile is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, this compound exhibits a favorable safety profile with minimal off-target effects observed in cellular assays.
Q & A
Q. What are the established synthetic routes for Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-3-carboxylate?
The compound is synthesized via bromination of imidazo[1,2-a]pyrazine precursors. A typical method involves reacting 2-amino-3,5-dibromopyrazine with bromoacetaldehyde diethyl acetal under acidic conditions, followed by bromination with -bromosuccinimide (NBS) in chloroform. Reaction monitoring via NMR and mass spectrometry (MS) confirms intermediate formation .
Key Steps :
- Cyclization of bromoacetaldehyde with 2-amino-3,5-dibromopyrazine.
- Bromination using NBS at reflux.
- Purification via crystallization (e.g., chloroform-petroleum ether).
Q. How is the structure of this compound characterized?
Structural confirmation relies on:
- NMR Spectroscopy : Distinct singlet signals for H2 (δ 7.73–7.95 ppm) and absence of coupling at position 8 .
- Mass Spectrometry : Molecular ion peak at 273 (M) for the dibromo derivative .
- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C: 26.33%, N: 15.07%) .
| Technique | Key Data | Reference |
|---|---|---|
| NMR | δ 7.73 (s, H2), 7.95 (s, H3), 8.96 (s, H4) | |
| MS | 273 (M) |
Q. Why does bromination occur preferentially at positions 6 and 8?
The electron-withdrawing 7-aza group activates position 8 for nucleophilic attack, while steric and electronic effects favor bromination at position 6. NMR data (e.g., singlet patterns) exclude substitution at position 5 or 3 .
Advanced Research Questions
Q. How does the telesubstitution mechanism influence reactivity in azoloazine derivatives?
Telesubstitution involves competing pathways:
- Path a : Nucleophilic attack at position 8 (activated by the 7-aza group).
- Path b : Addition-elimination at position 5. Kinetic studies using NMR monitoring reveal no detectable tricomplex intermediates, suggesting direct substitution dominates .
Methodological Insight :
- Use Eu(fod) shift reagents to resolve overlapping NMR signals in regiochemical analysis .
Q. What methodologies resolve contradictions in substitution reactivity data?
Discrepancies in nucleophilic substitution outcomes (e.g., partial vs. full displacement) are addressed by:
- Catalytic Dehalogenation : Reductive removal of bromine to isolate monomethoxy derivatives for structural validation .
- Kinetic Profiling : Varying reaction conditions (e.g., solvent polarity, temperature) to favor one pathway. Example: Methoxy substitution at position 8 (vs. 6) is confirmed by coupling in NMR .
Q. How can regioselectivity be controlled in functionalizing this compound?
- Electronic Modulation : Introduce electron-donating/withdrawing groups to alter activation at positions 6 and 8.
- Directed Metalation : Use directing groups (e.g., esters) to guide cross-coupling reactions .
Applications in Medicinal Chemistry
Q. What role does this compound play in developing kinase inhibitors?
While direct studies are limited, structurally related imidazo[1,2-a]pyrazines are scaffolds for kinase inhibitors (e.g., targeting EGFR or ALK). The dibromo groups enable Suzuki-Miyaura couplings to introduce pharmacophores .
Methodological Approach :
- Couple with boronic acids under Pd catalysis.
- Screen derivatives in enzymatic assays for activity.
Data Analysis and Troubleshooting
Q. How to address unexpected NMR splitting patterns in derivatives?
- Paramagnetic Shifting : Apply Eu(fod) to distinguish overlapping proton environments .
- DFT Calculations : Compare experimental and computed NMR shifts to assign regiochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
